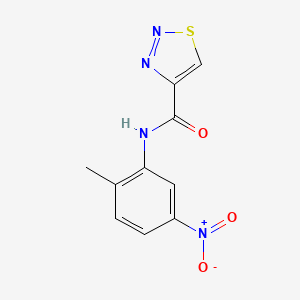
2-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of 2-bromophenyl hydrazine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Electrophilic substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted thiadiazole derivative .
Scientific Research Applications
2-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A precursor in the synthesis of 2-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
2-Bromo-5-methyl-1,3,4-thiadiazole: Another brominated thiadiazole derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C10H7BrN2O2S |
|---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
(2-bromophenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2S/c1-6-9(16-13-12-6)10(14)15-8-5-3-2-4-7(8)11/h2-5H,1H3 |
InChI Key |
HTZPDPDLQILZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-[(2-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11371107.png)

![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B11371128.png)
![methyl 2-({[5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11371135.png)
![3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B11371147.png)
![2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B11371150.png)
![Butyl 4-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11371156.png)
![4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371166.png)
![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11371170.png)
![2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371171.png)
![2-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11371178.png)
![N-(2-bromophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11371181.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11371195.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371196.png)
